molecular formula C16H12N2O3 B2869951 (4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 345228-18-4

(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No. B2869951
CAS RN: 345228-18-4
M. Wt: 280.283
InChI Key: UMXAVNXVERFWSD-UHFFFAOYSA-N
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Description

“(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid” is a chemical compound with the CAS Number: 345228-18-4 . It has a molecular weight of 280.28 and its molecular formula is C16H12N2O3 . This compound is a type of aromatic compound and it is stored at a temperature of 28 C .


Synthesis Analysis

The synthesis of this compound involves the preparation of methyl- (4-oxo-3,4-dihydrophthalazin-1-yl)acetate from phthalic anhydride . The compound is then used to design and synthesize new 3-isoxazoline substituted methyl-3-methoxy-2- (4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3/c19-15(20)10-14-12-8-4-5-9-13(12)16(21)18(17-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.28 and its molecular formula is C16H12N2O3 . It is stored at a temperature of 28 C .

Scientific Research Applications

  • Anticancer Evaluation : The synthesis and characterization of derivatives, such as 1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, using starting materials like o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid, has been researched for their potential anticancer properties. Some compounds showed moderate activity against breast cancer cell lines in in vitro evaluations (Salahuddin et al., 2014).

  • Crystallographic Studies : X-ray crystallographic studies have been conducted on compounds like 2-(2-phenyl-5-oxo-1,3,2-oxathiagermolan-2-ylthio)acetic acid. These studies aim to understand the structural aspects of such compounds, which can be crucial for their application in various fields of chemistry (Takeuchi et al., 2003).

  • Regioselective Reactions : Research has been done on the regioselective reactions of esters like 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids with agents like phenylhydrazine. These studies contribute to the broader understanding of chemical reactions and synthesis pathways (Koz’minykh et al., 2007).

  • Antibacterial Activity : Compounds such as 1, 4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activity. These studies are significant in the search for new antimicrobial agents (Kadian et al., 2012).

  • Biotransformation Studies : There has been research on the biotransformation of compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, which is relevant in understanding the metabolic pathways and interactions of these compounds in various species (Pottier et al., 1978).

  • Electrocyclization Reactions : Studies on the condensation reactions of compounds like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal and their derivatives are essential for understanding electrocyclization reactions, which are fundamental in organic synthesis (Al-Mousawi et al., 2012).

  • Germination Inhibitory Constituents : Research on the isolation of germination inhibitory constituents like (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from plants like Erigeron annuus, contributes to the understanding of natural growth inhibitors (Oh et al., 2002).

properties

IUPAC Name

2-(4-oxo-3-phenylphthalazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15(20)10-14-12-8-4-5-9-13(12)16(21)18(17-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXAVNXVERFWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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